

Investigating the Enantiomers of VT-464: A Technical Guide on Specific Activities

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Compound of Interest					
Compound Name:	VT-464 racemate				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

VT-464, also known as seviteronel, is a potent and selective non-steroidal inhibitor of the enzyme CYP17A1, a key player in the androgen biosynthesis pathway.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers, VT-464 has demonstrated significant clinical activity.[3][4] The chemical structure of VT-464, systematically named (1S)-1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol, reveals the presence of a chiral center, indicating the existence of two enantiomers: the (S)-enantiomer and the (R)-enantiomer.[2]

This technical guide provides a comprehensive overview of the known specific activities of VT-464, which is the (S)-enantiomer. Despite a thorough review of the scientific literature, no public data is available on the synthesis, separation, or distinct biological evaluation of the (R)-enantiomer of VT-464. Therefore, this document will focus on the well-characterized (S)-enantiomer, VT-464, and provide a framework for the experimental approaches used to determine its specific activities.

Data Presentation: Quantitative Activity of VT-464

The primary mechanism of action of VT-464 is the selective inhibition of the 17,20-lyase activity of CYP17A1, which is a critical step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. This selectivity is a key



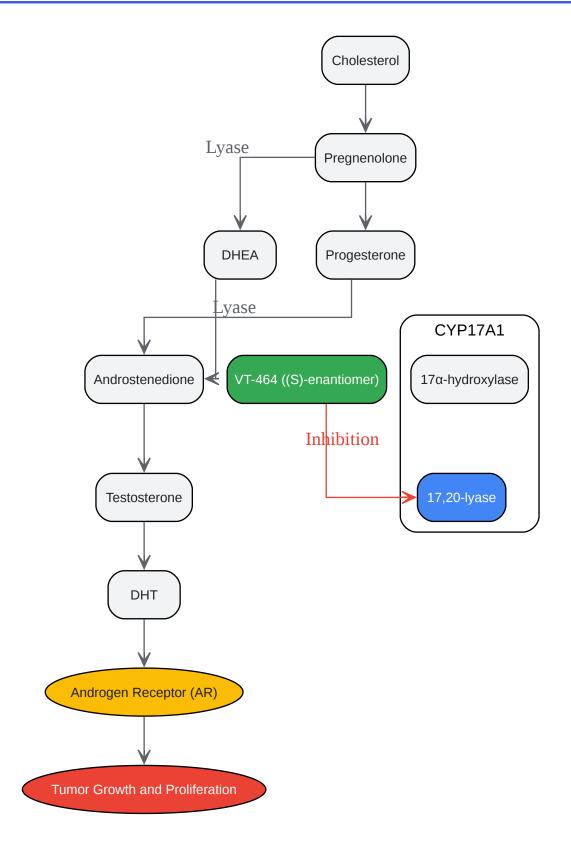
differentiator from other CYP17A1 inhibitors like abiraterone. The following table summarizes the in vitro inhibitory activity of VT-464.

Compound	Target Enzyme	IC50 (nM)	Selectivity (Hydroxylase/L yase)	Reference
VT-464 ((S)- enantiomer)	CYP17A1 (17,20-lyase)	69	~10-fold for lyase	[2][5]
CYP17A1 (17α- hydroxylase)	670	[2][5]		
Abiraterone	CYP17A1 (17,20-lyase)	15	~0.17-fold for lyase (6-fold for hydroxylase)	[2][5]
CYP17A1 (17α- hydroxylase)	2.5	[2][5]		

Signaling Pathway Inhibition by VT-464

VT-464's selective inhibition of CYP17A1 lyase disrupts the androgen synthesis pathway, leading to a reduction in the production of androgens that drive the growth of hormonesensitive cancers.





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Caption: Signaling pathway of androgen synthesis and the inhibitory action of VT-464.



Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the characterization of VT-464's activity. Below are generalized protocols for key experiments.

Enzymatic Inhibition Assay (CYP17A1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 17α -hydroxylase and 17,20-lyase activities of CYP17A1.

Methodology:

- Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells or E. coli).
- Substrates:
 - For 17α-hydroxylase activity: Radiolabeled [³H]-progesterone.
 - For 17,20-lyase activity: Radiolabeled [³H]-17α-hydroxyprogesterone.
- Assay Buffer: Potassium phosphate buffer (pH 7.4) containing NADPH.
- Procedure: a. Incubate the enzyme with varying concentrations of the test compound (e.g., VT-464) for a pre-determined time at 37°C. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate for a specific duration to allow for enzymatic conversion. d. Stop the reaction by adding a quenching solvent (e.g., ethyl acetate). e. Extract the steroids from the aqueous phase. f. Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). g. Quantify the amount of product formed using liquid scintillation counting.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Androgen Synthesis Assay



Objective: To assess the ability of a compound to inhibit androgen production in a cellular context.

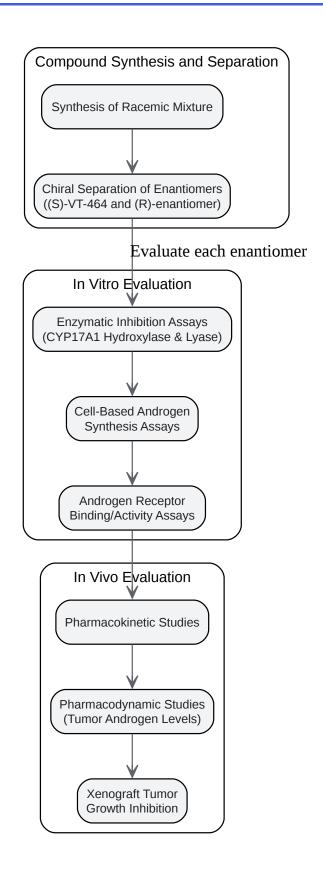
Methodology:

- Cell Line: Human adrenal carcinoma cell line (e.g., NCI-H295R) that expresses the necessary steroidogenic enzymes.
- Culture Conditions: Culture cells in a suitable medium, often supplemented with a precursor like pregnenolone.
- Procedure: a. Plate the cells and allow them to adhere. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). c. Collect the cell culture supernatant.
- Androgen Quantification: Measure the levels of androgens (e.g., testosterone, DHEA) in the supernatant using methods such as:
 - Enzyme-Linked Immunosorbent Assay (ELISA)
 - Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher specificity and sensitivity.
- Data Analysis: Determine the reduction in androgen levels as a function of compound concentration and calculate the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective CYP17A1 inhibitor like VT-464.





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Caption: General experimental workflow for evaluating enantiomers of a CYP17A1 inhibitor.



Conclusion

VT-464, the (S)-enantiomer of its chemical structure, is a well-documented selective inhibitor of CYP17A1 lyase activity. Its specific inhibitory profile offers a potential therapeutic advantage by reducing androgen synthesis with a lower impact on corticosteroid production compared to non-selective inhibitors. While the current body of scientific literature provides a robust characterization of VT-464, there is a notable absence of data concerning its corresponding (R)-enantiomer. The synthesis, isolation, and independent evaluation of the (R)-enantiomer would be a valuable area for future research to fully elucidate the stereospecific interactions with the CYP17A1 enzyme and the androgen receptor, potentially uncovering novel structure-activity relationships and further optimizing therapeutic strategies. The experimental protocols and workflows outlined in this guide provide a foundational framework for such investigations.

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